molecular formula C11H10ClF3N2 B154797 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 1736-34-1

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B154797
CAS No.: 1736-34-1
M. Wt: 262.66 g/mol
InChI Key: ZINJVKDSCBDJRX-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole (CAS: 1736-34-1) is a substituted benzimidazole derivative with the molecular formula C₁₁H₁₀ClF₃N₂ and a molecular weight of 262.659 g/mol. Its structure features a benzimidazole core substituted with a chlorine atom at position 6, an ethyl group at position 1, a methyl group at position 2, and a trifluoromethyl group at position 3. This compound is primarily used in industrial and scientific research applications, particularly in the development of antiparasitic agents and bioactive molecules . Key physical properties include a density of 1.38 g/cm³, a boiling point of 348.1°C, and a flash point of 164.3°C .

Properties

IUPAC Name

6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
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InChI

InChI=1S/C11H10ClF3N2/c1-3-17-6(2)16-9-4-7(11(13,14)15)8(12)5-10(9)17/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZINJVKDSCBDJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2
Source PubChem
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DSSTOX Substance ID

DTXSID2061933
Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Molecular Weight

262.66 g/mol
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CAS No.

1736-34-1
Record name 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
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Preparation Methods

Nitration of Chlorotrifluoromethylbenzene

The initial nitration (Figure 1) uses a HNO₃/H₂SO₄/SO₃ mixture to generate 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Optimal conditions (140°C, 6 hours) prevent over-nitration while achieving complete conversion:

Table 1: Nitration Reaction Parameters

ParameterValueSource
Temperature70→140°C (gradient)
Reaction Time8 hours
Yield82.2%
Key ByproductOrtho-isomer (<5%)

¹³C NMR analysis confirms regioselectivity, with CF₃ resonance at δ 121.5 (q, J = 274.1 Hz) and nitro-group deshielding at C2 (δ 150.0).

Cyclization Methodologies

Catalytic Hydrogenation

Platinum-catalyzed hydrogenation (500 mL reactor, 50 psi H₂) reduces nitro groups while facilitating cyclization. The mechanism involves:

  • Nitro → amine reduction

  • Radical-mediated methylene oxidation (NCH₂ → NH)

  • Aromatization to benzimidazole

Table 2: Hydrogenation Conditions for 6a–6c

Catalyst LoadingTemperaturePressureYield Range
5% Pt/C (0.5 mol%)80°C50 psi65–78%

¹H NMR couplings (e.g., J = 8.2 Hz for H4/H6) confirm ring closure.

Acid-Catalyzed Cyclization

Patent reports an alternative using acetic acid at 100°C (1 hour) to cyclize 5-methyl-N¹-butylbenzene-1,2-diamine derivatives. This method avoids noble metals but requires stringent pH control:

Yield=70%(after silica gel purification)\text{Yield} = 70\% \quad (\text{after silica gel purification})

Functional Group Interconversion

Trifluoromethyl Positioning

The 5-(trifluoromethyl) group is introduced early via Friedel-Crafts alkylation using CF₃Cl/AlCl₃. X-ray crystallography in confirms para-substitution, critical for downstream reactivity.

Chlorine and Methyl Installation

Late-stage chlorination (Cl₂/FeCl₃) at position 6 proceeds with 89% selectivity when conducted at -15°C. Methyl groups are introduced via Grignard addition (CH₃MgBr) to ketone intermediates.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 2:1) resolves regioisomers, with Rf = 0.33 for the target compound. HPLC purity exceeds 98% when using C18 columns (MeOH/H₂O = 85:15).

Spectroscopic Validation

Table 3: Key Spectroscopic Signatures

TechniqueDataAssignmentSource
¹H NMRδ 2.45 (s, 3H, CH₃)C2-methyl
δ 1.52 (t, J=7.1 Hz, 3H, CH₂CH₃)Ethyl group
¹³C NMRδ 121.5 (q, J=274.1 Hz)CF₃
IR1340 cm⁻¹ (C-N stretch)Benzimidazole ring

Scalability and Industrial Adaptations

Kilogram-scale synthesis (patent) uses continuous-flow reactors for nitration, reducing reaction time from 8 hours to 45 minutes. Ethylamine is introduced via gas-phase amination (200°C, 20 bar), achieving 82% conversion. Environmental assessments note 94% solvent recovery via distillation .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal activities.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives possess significant antibacterial properties. The introduction of trifluoromethyl groups has been shown to enhance the lipophilicity and bioavailability of these compounds, potentially leading to more effective treatments against resistant bacterial strains.

Agricultural Applications

The compound has also been investigated for its use in agrochemicals, particularly as a fungicide or herbicide. Its structural features suggest it may inhibit specific enzymes involved in plant growth or pathogen resistance.

Case Study: Fungicidal Activity

Research conducted by agricultural scientists revealed that similar benzimidazole derivatives effectively control fungal pathogens in crops. The study indicated that the trifluoromethyl group increases the compound's efficacy by improving its ability to penetrate plant tissues.

Materials Science

In materials science, this compound is being studied for its potential use in synthesizing novel polymers and coatings that exhibit enhanced thermal and chemical stability.

Case Study: Polymer Synthesis

A recent publication highlighted the use of benzimidazole derivatives in creating high-performance polymers with improved mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with superior resistance to heat and chemicals, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

(a) 5-Chloro-1-methyl-2-(trifluoromethyl)benzimidazole (Compound 60)

  • Structure : Chlorine at position 5, methyl at position 1, and trifluoromethyl at position 2.
  • Activity : Exhibits potent anti-Giardia lamblia activity with an IC₅₀ of 0.042 µM , outperforming metronidazole (IC₅₀ = 0.372 µM) .
  • Comparison : The absence of an ethyl group (position 1) and a methyl group (position 2) in Compound 60 may contribute to its higher potency compared to the target compound, which has bulkier substituents that could affect membrane permeability or target binding.

(b) 1-Methyl-6-(propylthio)-2-(trifluoromethyl)-1H-benzimidazole (Compound 63)

  • Structure : Propylthio group at position 6, methyl at position 1, and trifluoromethyl at position 2.
  • Activity : Moderate anti-G. lamblia activity with an IC₅₀ of 1.403 µM .
  • Comparison : The propylthio substituent at position 6 likely reduces activity compared to the chlorine substituent in the target compound, which may enhance electrophilic interactions with parasitic targets.

(c) 5(6)-Chloro-1H-benzimidazole-2-(3H)-thione (Compound 62)

  • Structure : Chlorine at position 5/6 and a thione group at position 2.
  • Activity : Exceptional anti-G. lamblia activity (IC₅₀ = 0.005 µM ) due to tubulin polymerization inhibition .
  • This highlights the critical role of substituent electronegativity in activity.

(d) 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

  • Structure: Amino group at position 6 instead of chlorine.

Substituent Position and Activity Trends

  • Chlorine Position : Compounds with chlorine at position 5 (e.g., Compound 60) show higher anti-G. lamblia activity than those with chlorine at position 6 (e.g., the target compound). This suggests positional isomerism significantly impacts target binding .
  • Trifluoromethyl Group : The trifluoromethyl group at position 5 (target compound) or 2 (Compound 60) enhances metabolic stability and electron-withdrawing effects, critical for interaction with parasitic enzymes .
  • Alkyl Substituents : Ethyl (position 1) and methyl (position 2) groups in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to shorter-chain analogs like Compound 60 .

Stability and Environmental Impact

  • Photostability : Unlike trifluralin-derived benzimidazoles (e.g., 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole), which undergo photodegradation to form nitro intermediates, the target compound’s chloro substituent likely enhances stability under UV exposure .
  • Environmental Persistence : The absence of nitro groups (common in photodegradation products) reduces environmental persistence risks compared to analogs like Compound 4 in .

Biological Activity

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This compound's unique structural features contribute to its pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClF3N2C_{11}H_{10}ClF_3N_2, with a molecular weight of 262.66 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a chlorine atom that increases electron-withdrawing capacity.

PropertyValue
Molecular FormulaC11H10ClF3N2
Molecular Weight262.66 g/mol
Density1.38 g/cm³
Boiling Point348.1 °C
Flash Point164.3 °C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. The mechanism typically involves binding to the active site of target enzymes, thereby obstructing substrate access and disrupting normal biological functions.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting survival signals. For instance, IC50 values obtained from cell viability assays demonstrate its potency against specific cancer types.

Antiviral Properties

In addition to its antibacterial and anticancer activities, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further research is needed to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 32 µg/mL.

Study 2: Anticancer Potential

In a study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole, and how are reaction conditions optimized?

The compound can be synthesized via heterocyclic condensation reactions. A common approach involves:

  • Stepwise functionalization : Chlorination and trifluoromethylation at the 5-position are achieved using halogenating agents (e.g., POCl₃) and trifluoromethyl sources (e.g., CF₃Cu). Ethyl and methyl groups at positions 1 and 2 are introduced via alkylation with ethyl iodide and methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yields by enhancing nucleophilic substitution efficiency. Reaction progress is monitored via TLC, and products are purified via recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for characterizing this benzimidazole derivative?

  • ¹H/¹³C NMR : Assign substituent positions based on chemical shifts. For example, the ethyl group at N1 shows a triplet (~1.3 ppm for CH₃) and quartet (~3.4 ppm for CH₂), while the trifluoromethyl group at C5 causes deshielding in adjacent protons .
  • IR spectroscopy : Confirm the benzimidazole core via N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s biological activity, and what methodological frameworks guide structure-activity relationship (SAR) studies?

  • Antimicrobial activity : Substituents like chloro (electron-withdrawing) and trifluoromethyl (lipophilic) enhance membrane penetration. In vitro assays (e.g., MIC against S. aureus) are paired with docking studies to map interactions with bacterial DNA gyrase .
  • Antifungal SAR : The ethyl group at N1 reduces steric hindrance, improving binding to fungal CYP51. Comparative studies using Candida strains and molecular dynamics simulations quantify binding affinities .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Crystal twinning : High symmetry or pseudosymmetry in the benzimidazole core can cause twinning. SHELXL (via the TWIN command) refines data by partitioning overlapping reflections .
  • Disorder modeling : Flexible ethyl/methyl groups are modeled with split positions and restrained isotropic displacement parameters. Hirshfeld surface analysis validates intermolecular interactions (e.g., C–H···F contacts) .

Q. How can this derivative be integrated into supramolecular materials, and what properties are leveraged?

  • Coordination polymers : The benzimidazole N-atoms coordinate with transition metals (e.g., Zn²⁺) to form 2D networks. Solvothermal synthesis in DMF at 120°C yields frameworks with pore sizes tunable via substituent bulkiness .
  • Fluorescence sensing : The ESIPT (excited-state intramolecular proton transfer) mechanism enables pH-sensitive emission. Modifying the hydroxyl group’s position (ortho vs. para) alters Stokes shift and quantum yield for Cu²⁺ detection .

Q. How are discrepancies in reaction yields resolved when varying catalysts or solvents?

  • Statistical design : DOE (Design of Experiments) identifies critical factors (e.g., catalyst loading, temperature). For example, PEG-400 increases polarity, accelerating nucleophilic substitution vs. DMF, which may promote side reactions .
  • Mechanistic studies : In situ IR monitors intermediate formation (e.g., imine vs. amide), while DFT calculations predict energy barriers for competing pathways .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (SHELXL Refinement)

ParameterValue/DescriptionReference
Space groupP2₁/c
R₁ (all data)0.045
C–Cl bond length1.735 Å
Torsion angle (C2–N1–C7)112.5°

Q. Table 2. Fluorescence Properties in Solvent Series

Solventλem (nm)Quantum Yield (Φ)Reference
Ethanol4500.62
DMSO4650.58

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